(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol
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Overview
Description
(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol is an organic compound with a complex structure that includes a biphenyl group, an ethanol moiety, and a phenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts alkylation to introduce the phenylmethoxy group onto the biphenyl core, followed by reduction and subsequent functionalization to attach the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the biphenyl core or the phenylmethoxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol involves its interaction with molecular targets and pathways. The phenylmethoxy group can participate in hydrogen bonding and hydrophobic interactions, while the biphenyl core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar in structure due to the presence of a phenylmethoxy group.
5-Benzyloxytryptamine hydrochloride: Contains a phenylmethoxy group and is used in biochemical studies.
N-Methyl-4-(phenylmethoxy)-1-piperidineethanamine hydrochloride: Another compound with a phenylmethoxy group used in medicinal chemistry.
Uniqueness
(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1’-biphenyl]-4-ethanol is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H22O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2S)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-ol |
InChI |
InChI=1S/C22H22O2/c23-22(17-24-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)20-9-5-2-6-10-20/h1-14,22-23H,15-17H2/t22-/m0/s1 |
InChI Key |
LNYPSVADYCVBTQ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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